3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a unique combination of furan, thiadiazole, piperazine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiadiazole intermediates, followed by their coupling with piperazine and pyridazine derivatives under controlled conditions. Specific reagents and catalysts, such as potassium tert-butylate in tetrahydrofuran, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-furan-2-yl)-1-pyridin-4-yl-propenone: Shares the furan and pyridine rings but lacks the thiadiazole and piperazine moieties.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Contains an imidazole ring instead of pyridazine and lacks the furan and thiadiazole rings.
Uniqueness
3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-16-15(23-19-11)21-8-6-20(7-9-21)14-5-4-12(17-18-14)13-3-2-10-22-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQQWXXSTJTRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.